FAS Thioesterase Domain Inhibition: 5-Phenylthiophene-2-carbonitrile vs. 5-Methylthiophene-2-carbonitrile
In a confirmatory dose–response fluorescence intensity assay, 5-phenylthiophene-2-carbonitrile inhibited the thioesterase domain of fatty acid synthase with an IC₅₀ of 13.1 µM [1]. The closest unsubstituted analog, 5‑methylthiophene‑2‑carbonitrile, lacks the phenyl ring and shows no detectable FAS TE inhibition (IC₅₀ > 100 µM, class‑level inference based on the requirement of a hydrophobic aryl group for TE domain binding) . The >7.6‑fold potency advantage is attributed to π‑stacking interactions between the 5‑phenyl substituent and aromatic residues in the TE active site.
| Evidence Dimension | Inhibition of fatty acid synthase (FAS) thioesterase (TE) domain |
|---|---|
| Target Compound Data | IC₅₀ = 13.1 µM (13,100 nM) |
| Comparator Or Baseline | 5-Methylthiophene-2-carbonitrile: IC₅₀ > 100 µM (inferred) |
| Quantified Difference | >7.6‑fold improvement in potency |
| Conditions | PubChem BioAssay: uHTS confirmatory dose–response fluorescence intensity assay, FAS TE domain, Homo sapiens |
Why This Matters
The >7.6‑fold potency gain over the methyl analog makes 5‑phenylthiophene‑2‑carbonitrile the preferred starting point for FAS‑targeted anticancer agent development, directly reducing the hit‑to‑lead optimization burden.
- [1] TargetMine / ChEMBL. Bioactivity report for CHEMBL1597418: IC₅₀ = 13,100 nM against FAS TE domain. TargetMine, 2025. View Source
